N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide
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Overview
Description
“N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide” is a compound that has been synthesized and studied for its potential antibacterial activity . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of the compound was analyzed based on 1H NMR (DMSO-d6, 500 MHz): δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H); 13C NMR (DMSO-d6, 125 MHz): 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4; MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed based on its 1H NMR, 13C NMR, and mass spectral data .Scientific Research Applications
Synthesis and Characterization
The chemical structure of N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide and its derivatives have been a focal point of various synthesis and characterization studies. Research has been geared towards exploring the synthesis methods, characterization, and potential applications of these compounds in different fields such as materials science and pharmaceuticals. One study elaborated on the synthesis, characterization, and biological activity of certain derivatives, shedding light on their structural properties and potential as biologically active compounds (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Biological and Pharmacological Activities
While specific studies on this compound itself may be limited, research involving similar thiazole and pyrazole derivatives has demonstrated a range of biological and pharmacological activities. These studies have explored the potential of these compounds in areas such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications. For instance, a study on celecoxib derivatives highlighted their evaluated activities in these areas, suggesting a promising pharmacological profile (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Properties
A significant body of research has also focused on the antimicrobial and antifungal properties of thiazole and pyrazole derivatives. These studies have shown that certain derivatives possess potent activity against a range of microbial and fungal strains. This opens up potential applications of these compounds in developing new antimicrobial and antifungal agents (Nalawade et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that the compound may interact with bacterial cells, leading to their destruction .
Biochemical Pathways
It is known that thiazole and sulfonamide groups, which are present in the compound, have known antibacterial activity .
Pharmacokinetics
Similar compounds have been evaluated for their anticonvulsant activity and neurotoxicity .
Result of Action
It is suggested that the compound may have potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that the compound’s antibacterial activity may be influenced by the presence of other agents .
Properties
IUPAC Name |
N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-4-32-19-7-5-8-20-23(19)26-24(33-20)28-21(15-17(3)27-28)25-22(29)9-6-14-34(30,31)18-12-10-16(2)11-13-18/h5,7-8,10-13,15H,4,6,9,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIHIMLZDPNRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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